molecular formula C20H18N2O2S B2864238 N-(PHENYL-P-TOLYLAMINO-METHYLENE)-BENZENESULFONAMIDE CAS No. 31789-53-4

N-(PHENYL-P-TOLYLAMINO-METHYLENE)-BENZENESULFONAMIDE

Cat. No.: B2864238
CAS No.: 31789-53-4
M. Wt: 350.44
InChI Key: PMTLURKIZJTKED-UHFFFAOYSA-N
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Description

N’-(benzenesulfonyl)-N-(4-methylphenyl)benzenecarboximidamide is an organic compound that belongs to the class of sulfonylureas This compound is characterized by the presence of a benzenesulfonyl group, a 4-methylphenyl group, and a benzenecarboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(benzenesulfonyl)-N-(4-methylphenyl)benzenecarboximidamide typically involves the reaction of benzenesulfonyl chloride with 4-methylphenylamine in the presence of a base, followed by the reaction with benzenecarboximidamide. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of N’-(benzenesulfonyl)-N-(4-methylphenyl)benzenecarboximidamide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

N’-(benzenesulfonyl)-N-(4-methylphenyl)benzenecarboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(benzenesulfonyl)-N-(4-methylphenyl)benzenecarboximidamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(benzenesulfonyl)-N-(4-methylphenyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(benzenesulfonyl)-N-(4-chlorophenyl)benzenecarboximidamide
  • N’-(benzenesulfonyl)-N-(4-methoxyphenyl)benzenecarboximidamide
  • N’-(benzenesulfonyl)-N-(4-nitrophenyl)benzenecarboximidamide

Uniqueness

N’-(benzenesulfonyl)-N-(4-methylphenyl)benzenecarboximidamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This compound may exhibit different properties compared to its analogs with other substituents, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

N'-(benzenesulfonyl)-N-(4-methylphenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-16-12-14-18(15-13-16)21-20(17-8-4-2-5-9-17)22-25(23,24)19-10-6-3-7-11-19/h2-15H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTLURKIZJTKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31789-53-4
Record name N-(PHENYL-P-TOLYLAMINO-METHYLENE)-BENZENESULFONAMIDE
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